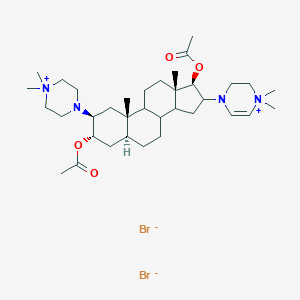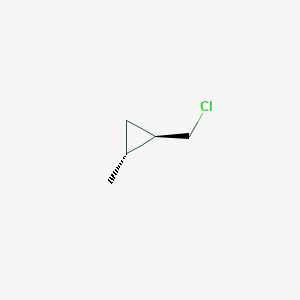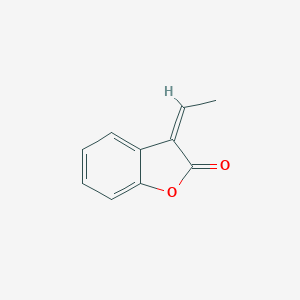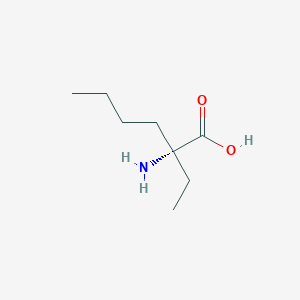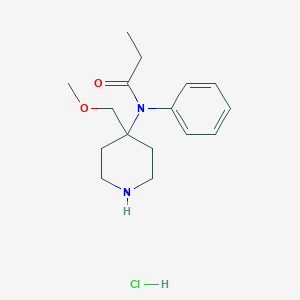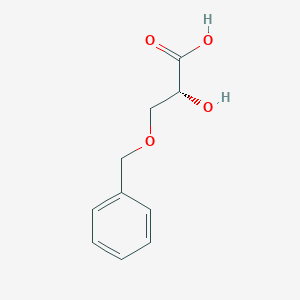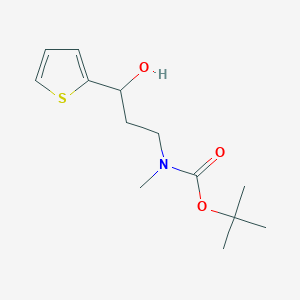
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester, also known as THPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. THPP is a derivative of carbamic acid and contains a thiophene ring, which is a five-membered heterocyclic ring containing sulfur. THPP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The exact mechanism of action of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester is not fully understood, but it is believed to act through a variety of pathways. (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has also been shown to modulate the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemische Und Physiologische Effekte
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has been shown to exhibit a range of biochemical and physiological effects. In particular, (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to modulate the activity of immune cells, such as macrophages and T cells. (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has also been shown to exhibit antioxidant activity and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit a range of biochemical and physiological effects. However, (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester also has some limitations. It can be difficult to work with due to its low solubility in water, and its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester. One area of interest is the development of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester and its potential for use in combination with other drugs or therapies.
Synthesemethoden
The synthesis of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester involves the reaction of 3-mercapto-2-hydroxypropylamine with tert-butyl carbamate. This reaction is typically carried out in the presence of a catalyst, such as triethylamine, and requires careful control of temperature and reaction conditions. After the reaction is complete, (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester is isolated and purified using standard techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has been the subject of extensive scientific research due to its potential therapeutic applications. In particular, (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has been studied for its potential as an anti-inflammatory agent, as well as for its potential to inhibit the growth of cancer cells. (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has also been studied for its potential to modulate the immune system and for its potential to protect against oxidative stress.
Eigenschaften
CAS-Nummer |
939757-32-1 |
|---|---|
Produktname |
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester |
Molekularformel |
C13H21NO3S |
Molekulargewicht |
271.38 g/mol |
IUPAC-Name |
tert-butyl N-(3-hydroxy-3-thiophen-2-ylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H21NO3S/c1-13(2,3)17-12(16)14(4)8-7-10(15)11-6-5-9-18-11/h5-6,9-10,15H,7-8H2,1-4H3 |
InChI-Schlüssel |
ZBJUPUZPFGMEOC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CCC(C1=CC=CS1)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CCC(C1=CC=CS1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene](/img/structure/B46158.png)
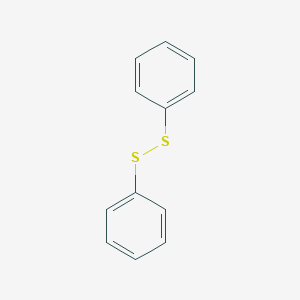
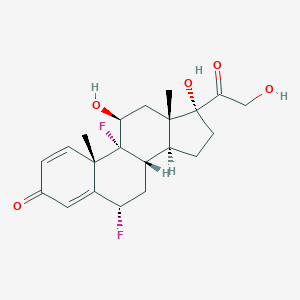
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B46171.png)
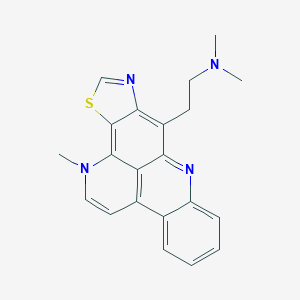
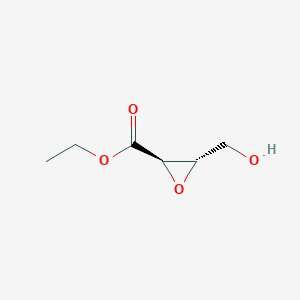
![4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol](/img/structure/B46175.png)
